Technical Guide: Dibutyltin bis(lauryl mercaptide) in Material Science & Pharmaceutical Applications
Technical Guide: Dibutyltin bis(lauryl mercaptide) in Material Science & Pharmaceutical Applications
Executive Summary
Dibutyltin bis(lauryl mercaptide) (DBTLM), CAS 1185-81-5, represents a critical class of organotin stabilizers utilized primarily for its exceptional thermal stability and transparency in rigid Polyvinyl Chloride (PVC) formulations.[1] While not a pharmaceutical active ingredient (API), its relevance to drug development professionals lies in its ubiquity as a Process Contact Material (PCM) and potential Leachable .
For the pharmaceutical scientist, DBTLM presents a dual nature: it is an essential engineering agent for medical-grade plastics (IV bags, tubing) yet poses significant toxicological risks (immunotoxicity, reproductive toxicity) if leached into drug products. This guide dissects its chemical properties, synthesis, stabilization mechanisms, and the rigorous analytical protocols required for its detection in regulated environments.
Chemical Identity & Structural Characterization[1][2]
DBTLM is an organotin(IV) compound characterized by a central tin atom coordinated to two butyl groups and two dodecyl mercaptide ligands via sulfur atoms. This Sn–S bond is thermodynamically weaker than Sn–O bonds found in carboxylates (e.g., Dibutyltin dilaurate), endowing it with unique ligand-exchange capabilities essential for stabilizing halogenated polymers.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | Dibutylbis(dodecylsulfanyl)stannane |
| CAS Number | 1185-81-5 |
| Molecular Formula | C₃₂H₆₈S₂Sn |
| Molecular Weight | 635.7 g/mol |
| Appearance | Clear, yellowish liquid |
| Solubility | Soluble in organic solvents (hexane, toluene, DCM); Insoluble in water |
| Refractive Index | ~1.50 at 25°C |
| Key Functional Group | Mercaptide (Thiolate) –Sn–S–R |
| Stability | Hydrolytically stable but sensitive to strong oxidizers and acids |
Synthesis & Manufacturing Protocols
From an industrial chemistry perspective, the synthesis of DBTLM is a nucleophilic substitution reaction.[2] The choice of starting material—Dibutyltin Oxide (DBTO) or Dibutyltin Dichloride (DBTCl) —dictates the purity profile and byproduct management.
Synthetic Routes[5]
-
Oxide Route (Preferred for Purity): Reacting DBTO with n-dodecyl mercaptan (lauryl mercaptan). This route is preferred for medical-grade materials as the byproduct is water, which is easily removed via azeotropic distillation.
-
Chloride Route: Reacting DBTCl with lauryl mercaptan in the presence of an acid scavenger (e.g., NaOH). This generates NaCl salts which require extensive washing, increasing the risk of ionic impurities.
Figure 1: Synthetic pathways for DBTLM. The oxide route is preferred for pharmaceutical applications to minimize ionic contamination.
Mechanistic Action: The Frye-Horst Stabilization Cycle
In the context of medical plastics (e.g., PVC tubing), DBTLM functions as a "suicide inhibitor" of polymer degradation. PVC degrades via a "zipper" dehydrochlorination mechanism, releasing HCl which autocatalyzes further degradation.
The Mechanism[5][6][7][8]
-
Ligand Exchange (Frye-Horst): The mercaptide group (–SR) displaces labile allylic chlorine atoms on the PVC chain. The Sn–S bond breaks, and a stable C–S bond forms on the polymer backbone.
-
HCl Scavenging: As HCl is released, it attacks the organotin, forming Dibutyltin dichloride (DBTCl) and free mercaptan. DBTCl is a weaker Lewis acid than ZnCl₂ or CdCl₂, preventing the acceleration of degradation.
-
Antioxidant Effect: The mercaptide moiety decomposes hydroperoxides formed during processing, preventing oxidative chain scission.
Figure 2: The stabilization cycle. DBTLM intercepts degradation by substituting unstable chlorine sites on the polymer backbone.
Toxicology & Pharmaceutical Relevance (E&L)
For drug development, the presence of DBTLM is a critical quality attribute. Organotins are known Endocrine Disruptors and Immunotoxins .
Toxicity Profile[2][9][10]
-
Immunotoxicity: Targets the thymus gland, causing atrophy and immune suppression.
-
Reproductive Toxicity: Classified as Repr.[3][4] 1B (May damage fertility or the unborn child).[4]
-
Genotoxicity: Suspected of causing genetic defects (Muta. 2).[3][4][5]
Extractables & Leachables (E&L) Context
In biopharma processing, single-use systems (SUS) often utilize PVC or polyurethane. If DBTLM is used as a stabilizer or catalyst, it can leach into the drug substance.
-
Regulatory Thresholds: The USP <661> and USP <1663/1664> guidelines mandate the assessment of elemental impurities.
-
Permitted Daily Exposure (PDE): While specific PDE for DBTLM varies by jurisdiction, total Tin (Sn) limits are strict (often < 6 µ g/day for parenteral routes).
Analytical Protocol: Determination of DBTLM Leachables
Objective: Quantify trace levels of DBTLM in aqueous drug formulations or extraction solvents. Challenge: Organotins are often non-volatile and polar, making direct GC analysis difficult without derivatization.
Method A: HPLC-ICP-MS (Direct Speciation)
Best for: Aqueous samples, high sensitivity requirements.[6]
-
Sample Prep: Acidify sample (pH < 2) with acetic acid/methanol to solubilize species.
-
Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Methanol/Water/Acetic Acid gradient (with 0.05% Tropolone to prevent tailing).
-
-
Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope ¹²⁰Sn .
-
Validation: Linear range 0.1 – 100 ng/mL (as Sn).
Method B: GC-MS (Derivatization)
Best for: Complex matrices, structural confirmation.
-
Extraction: Liquid-Liquid Extraction (LLE) using Hexane/Tropolone.
-
Derivatization (In-situ):
-
Add Sodium Tetraethylborate (NaBEt₄) to the aqueous phase.
-
Chemistry: Converts non-volatile R₂Sn(SR')₂ into volatile ethylated species R₂SnEt₂.
-
-
Analysis: GC-MS/MS in MRM mode.
Figure 3: Analytical workflow for GC-MS determination of organotin leachables via ethylation derivatization.
References
-
National Institute of Standards and Technology (NIST). Dibutyltin-bis-(lauryl mercaptide) Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9561614, Dibutyltin bis(lauryl mercaptide). PubChem.[3] Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Dibutyltin bis(dodecyl mercaptide). Regulatory & Safety Data.[5][7][8] Available at: [Link]
-
Agilent Technologies. Determination of Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Application Note. Available at: [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dibutyltin bis(lauryl mercaptide) | C32H68S2Sn | CID 9561614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. msds.evonik.com [msds.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Dibutyltin bis(lauryl mercaptide) (primary CASRN is 1185-81-5) - Pharos [pharos.habitablefuture.org]
